Ciliobrevin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ciliobrevin D es un inhibidor de molécula pequeña que se dirige específicamente a la dineína citoplasmática, una proteína motora involucrada en varios procesos celulares como el transporte de orgánulos, la división celular y el movimiento ciliar . Es un inhibidor de la dineína citoplasmática motora AAA+ ATPasa, permeable a las células, reversible y específico . This compound se ha utilizado ampliamente como una herramienta para estudiar la función de la dineína y su papel en las actividades celulares .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Ciliobrevin D implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. . Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para lograr el producto deseado.

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría ampliar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de recipientes de reacción más grandes y la garantía de la pureza y el rendimiento del producto final mediante técnicas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: Ciliobrevin D experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el núcleo de benzoil dihidroquinazolinona.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en las reacciones de sustitución, dependiendo de la modificación deseada.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de benzoil dihidroquinazolinona sustituidos .

Aplicaciones Científicas De Investigación

Ciliobrevin D tiene numerosas aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

Ciliobrevin D ejerce sus efectos inhibiendo la actividad ATPasa de la dineína citoplasmática . Esta inhibición interrumpe la función motora de la dineína, lo que lleva a un transporte deteriorado de orgánulos, una división celular interrumpida y un movimiento ciliar alterado . Los objetivos moleculares de this compound incluyen el dominio ATPasa de la dineína, que es esencial para su actividad motora . Las vías involucradas en su mecanismo de acción incluyen la interrupción del transporte basado en microtúbulos y las vías de señalización que dependen de la función de la dineína .

Comparación Con Compuestos Similares

Ciliobrevin D es único entre los inhibidores de la dineína debido a su inhibición específica y reversible de la dineína citoplasmática motora AAA+ ATPasa . Compuestos similares incluyen:

Dinapirazoles: Estos son inhibidores más potentes de la dineína en comparación con this compound y tienen modos de inhibición distintos.

This compound destaca por su inhibición específica de la dineína y su utilidad como herramienta de investigación para estudiar la función de la dineína en varios procesos celulares .

Actividad Biológica

Ciliobrevin D is a small molecule inhibitor specifically targeting the dynein motor protein, which plays a crucial role in various cellular processes, particularly in the transport of organelles within neurons. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on axonal transport, and potential implications in neurodegenerative diseases.

This compound functions primarily as an inhibitor of dynein ATPase activity. It has been shown to disrupt both retrograde and anterograde transport of organelles such as mitochondria, lysosomes, and Golgi-derived vesicles in neuronal cells. The compound acts by competing with ATP for binding to dynein, effectively halting its motor function without affecting kinesin-mediated transport mechanisms .

Key Findings:

- Inhibition of Axonal Transport : this compound significantly reduces the motility of mitochondria and other organelles in axons. For instance, in embryonic chicken dorsal root ganglion neurons treated with 20 µM this compound, the percentage of motile mitochondria dropped from 40.8% to 13.6%, indicating a profound impact on organelle transport dynamics .

- Reversible Effects : The effects of this compound are reversible; upon removal of the compound, normal transport functions can be restored .

Effects on Neuronal Growth and Development

This compound not only affects organelle transport but also has implications for neuronal growth and branching. In studies involving nerve growth factor (NGF), this compound inhibited NGF-induced axonal filopodia formation and branching while not affecting growth cone expansion directly. This suggests that dynein activity is critical for certain aspects of axonal development .

Table 1: Summary of this compound Effects on Neuronal Function

| Function | Effect of this compound |

|---|---|

| Mitochondrial Transport | Inhibited (reduced motility) |

| Lysosomal Transport | Inhibited |

| Golgi-Derived Vesicle Transport | Inhibited |

| Axon Extension | Reversibly inhibited |

| NGF-Induced Branching | Prevented |

Implications in Neurodegenerative Diseases

The disruption of dynein-mediated transport mechanisms is implicated in several neurodegenerative diseases, including Alzheimer's and Huntington's disease. By inhibiting dynein function, this compound serves as a valuable tool for studying these conditions and understanding the role of axonal transport dysfunction in neuronal degeneration .

Case Studies

- Axonal Transport Dysfunction : Research utilizing this compound has demonstrated that impaired dynein function leads to significant disruptions in mitochondrial movement within neurons, contributing to cell death pathways observed in neurodegenerative models .

- Dynein's Role in Viral Replication : A study investigated the role of dynein in the intracellular trafficking of hepatitis C viral proteins using this compound. It was found that dynein is essential for the efficient replication and assembly of viral components, highlighting potential therapeutic avenues for antiviral strategies .

Propiedades

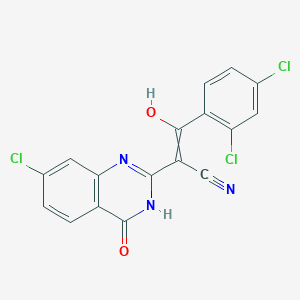

IUPAC Name |

2-(7-chloro-4-oxo-3H-quinazolin-2-yl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1-6,24H,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJSIEVASHGLBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(NC2=O)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Cl3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Ciliobrevin D?

A1: this compound functions by inhibiting the activity of cytoplasmic dynein 1, a microtubule motor protein. [, , , , , , , , ] It achieves this by disrupting the interaction between dynein and its cargo adaptor proteins. []

Q2: What are the downstream effects of this compound treatment in cells?

A2: As a dynein inhibitor, this compound disrupts various cellular processes dependent on dynein-mediated transport. Some observed effects include:

- Inhibition of organelle transport: Both retrograde and anterograde transport of mitochondria, lysosomes, and Golgi-derived vesicles are affected. [, ]

- Disruption of microtubule organization: Treatment can lead to a disorganized microtubule network in cells like Sertoli cells. []

- Impaired axon extension and branching: this compound can reversibly inhibit axon extension and interfere with nerve growth factor (NGF)-induced branching in neurons. []

- Defects in meiotic progression: In oocytes, dynein inhibition disrupts spindle assembly, chromosome alignment, and cortical granule arrangement, ultimately impacting meiotic progression. []

- Altered lysosome trafficking and autophagosome-lysosome fusion: this compound can impair lysosome movement and interaction with autophagosomes, potentially through its effect on dynein-mediated transport. [, ]

Q3: What is the role of dynein in axonal transport, and how does this compound help study this process?

A3: Dynein is the primary motor protein responsible for retrograde axonal transport, moving cargo towards the cell body. [, ] this compound, as a dynein inhibitor, allows researchers to investigate the specific contributions of dynein-mediated transport in axons by observing the consequences of its inhibition. For example, it has been used to study the role of dynein in:

- Cytoskeletal meshwork translocation during axonal elongation: Inhibiting dynein with this compound revealed its role in pushing the cytoskeletal meshwork forward, contributing to axon growth. []

- Maintaining the localization of MAP2 in developing neurons: Dynein, inhibited by this compound, was shown to be involved in the transport of the dendritic marker MAP2, highlighting its importance for neuronal morphology. []

Q4: How does this compound affect the Hedgehog signaling pathway?

A4: this compound treatment can affect the Hedgehog signaling pathway, which is crucial for various developmental and physiological processes. Research on epididymal epithelial cells demonstrated that this compound treatment led to a decrease in primary cilia length and a subsequent reduction in the expression of Hedgehog signaling target genes. [] This suggests that dynein activity is important for proper Hedgehog signaling, potentially by influencing cilia structure and function.

Q5: this compound appears to have applications in studying various diseases. Can you elaborate on some examples?

A5: Due to its ability to disrupt dynein function, this compound has emerged as a valuable tool in disease models, particularly those involving neurodegeneration, cancer, and other conditions where dynein-mediated transport is implicated:

- Neurological Disorders: Research suggests a potential link between impaired dynein function and neurodegenerative diseases. [, ] this compound's ability to inhibit dynein allows researchers to explore this link and investigate potential therapeutic strategies.

- Cancer: Studies utilize this compound to investigate the role of dynein in cancer cell migration and invasion, especially in confined environments. [] Understanding how this compound affects these processes could contribute to developing novel cancer therapies.

- Hypertension: Research has shown that this compound can improve β2-adrenoceptor-mediated vasodilatation in arteries from hypertensive rats, potentially by influencing the trafficking of ion channels involved in vascular tone. [] This highlights the potential of targeting dynein for therapeutic benefit in cardiovascular diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.